3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid

描述

Systematic IUPAC Nomenclature and Stereochemical Specifications

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for stereochemical designation and functional group identification. The complete IUPAC name (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid precisely defines the stereochemical configuration at each chiral center through the Cahn-Ingold-Prelog priority system. The designation employs the standard nomenclature protocol where numerical positions indicate the carbon atom locations, while the letter designations S and R specify the absolute configuration at each stereogenic center based on priority rules.

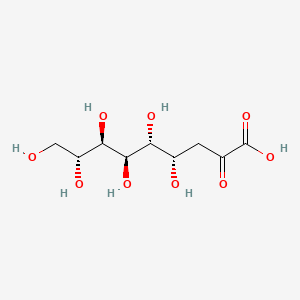

The structural analysis reveals a nine-carbon backbone bearing six hydroxyl groups and a ketone functionality at the second carbon position, with the carboxylic acid group at the terminal position. The stereochemical specifications (4S,5R,6R,7R,8R) indicate that carbon-4 exhibits S configuration, while carbons 5, 6, 7, and 8 display R configuration. This precise stereochemical arrangement proves crucial for biological activity and molecular recognition processes within cellular systems.

The molecular structure encompasses multiple functional groups that contribute to its chemical behavior and biological properties. The presence of six hydroxyl groups distributed across the carbon framework creates extensive hydrogen bonding capabilities, while the α-keto acid moiety provides characteristic reactivity patterns observed in related sialic acid derivatives. The compound's three-dimensional conformation, as determined through computational modeling and spectroscopic analysis, demonstrates the spatial arrangement necessary for specific protein-carbohydrate interactions.

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₉H₁₆O₉ | Elemental Analysis |

| Molecular Weight | 268.22 g/mol | Mass Spectrometry |

| Stereochemical Centers | 5 (4S,5R,6R,7R,8R) | NMR Spectroscopy |

| Functional Groups | 6 hydroxyl, 1 ketone, 1 carboxylic acid | IR Spectroscopy |

Historical Evolution of Synonyms: KDN, Sialosonic Acid, and 2-Keto-3-deoxy-D-glycero-D-galacto-nononic Acid

The nomenclature history of (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid reflects the progressive understanding of sialic acid chemistry and the discovery of structurally related compounds. The term sialosonic acid emerged as one of the earliest designations for this compound, appearing in chemical literature as researchers began to characterize the structural diversity within the sialic acid family. This nomenclature highlighted the compound's relationship to neuraminic acid while acknowledging its distinct chemical properties resulting from the absence of the amino group.

The abbreviation KDN, representing keto-deoxy-nonulonic acid, gained widespread acceptance following its formal introduction in scientific literature during the 1980s. The discovery and characterization of KDN glycoprotein in 1986 marked a significant milestone in understanding the biological distribution and functional importance of this compound. Subsequent research demonstrated the occurrence of KDN-containing glycan chains across diverse organisms, from bacterial species to vertebrate animals, establishing its fundamental role in glycobiological processes.

The systematic name 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid provides the most comprehensive structural description, incorporating stereochemical information and functional group positioning. This nomenclature follows established carbohydrate naming conventions while clearly distinguishing the compound from other sialic acid family members. The designation deaminoneuraminic acid reflects the compound's derivation from neuraminic acid through formal deamination, emphasizing the structural relationship between these related molecules.

The evolution of synonyms also includes specialized abbreviations used in glycobiological research, such as Kdn in symbolic nomenclature systems for glycan structures. These abbreviated forms facilitate communication within the research community while maintaining precision in structural representation. The persistence of multiple naming conventions reflects the compound's discovery across different research contexts and the gradual convergence of nomenclature standards in carbohydrate chemistry.

| Synonym | Historical Period | Research Context | Current Usage |

|---|---|---|---|

| Sialosonic acid | 1960s-1970s | Early sialic acid research | Limited |

| KDN | 1980s-present | Glycobiology and biochemistry | Widespread |

| 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid | 1970s-present | Systematic carbohydrate chemistry | Formal publications |

| Deaminoneuraminic acid | 1980s-present | Structural biochemistry | Specialized contexts |

Comparative Analysis With Sialic Acid Family Members (Neu5Ac, Neu5Gc, Kdn)

The sialic acid family encompasses a diverse collection of nine-carbon sugars that share fundamental structural characteristics while exhibiting distinct chemical and biological properties. (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid, commonly known as KDN, represents a unique family member characterized by the absence of an amino group at the carbon-5 position, distinguishing it from the more prevalent N-acetylneuraminic acid and N-glycolylneuraminic acid.

N-acetylneuraminic acid, bearing the molecular formula C₁₁H₁₉NO₉ and molecular weight of 309.27 grams per mole, contains an N-acetyl group at carbon-5, providing additional hydrogen bonding capabilities and altered electrostatic properties compared to KDN. This structural difference significantly impacts the compound's biological recognition patterns and enzymatic processing pathways. The presence of the acetamido group in N-acetylneuraminic acid creates distinct conformational preferences and molecular recognition sites that differ substantially from those observed in KDN.

N-glycolylneuraminic acid exhibits the molecular formula C₁₁H₁₉NO₁₀ with a molecular weight of 325.27 grams per mole, incorporating an additional hydroxyl group within the N-glycolyl substituent at carbon-5. This modification, arising from the hydroxylation of N-acetylneuraminic acid through cytidine monophosphate N-acetylneuraminic acid hydroxylase activity, introduces further structural complexity and species-specific distribution patterns. The compound demonstrates restricted occurrence across biological species, with notable absence in human tissues despite widespread presence in other mammalian species.

The comparative analysis reveals fundamental differences in molecular recognition, biosynthetic pathways, and biological distribution among family members. KDN lacks the nitrogen-containing substituent present in both N-acetylneuraminic acid and N-glycolylneuraminic acid, resulting in distinct chemical reactivity and biological function. Despite these differences, all family members share the characteristic nine-carbon backbone with multiple hydroxyl groups and the α-keto acid functionality that defines sialic acid structure.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Feature | Biological Distribution |

|---|---|---|---|---|

| KDN | C₉H₁₆O₉ | 268.22 | No amino group | Widespread across species |

| N-acetylneuraminic acid | C₁₁H₁₉NO₉ | 309.27 | N-acetyl group at C-5 | Ubiquitous in animals |

| N-glycolylneuraminic acid | C₁₁H₁₉NO₁₀ | 325.27 | N-glycolyl group at C-5 | Species-restricted |

| N-acetyl-9-O-acetylneuraminic acid | C₁₃H₂₁NO₁₀ | 351.31 | Additional O-acetyl group | Tissue-specific |

The structural diversity within the sialic acid family reflects evolutionary adaptations and specialized biological functions. Research has identified more than 50 distinct family members following the initial discovery and characterization of KDN. Each variant exhibits unique properties that contribute to the sophisticated molecular recognition systems observed in cellular glycoconjugates. The comparative analysis of family members continues to provide insights into structure-function relationships and evolutionary biology of carbohydrate-mediated cellular processes.

Structure

3D Structure

属性

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid, also known as sialosonic acid or neuraminic acid derivative, is a complex carbohydrate that plays significant roles in various biological processes. This article explores its biological activity through detailed research findings and case studies.

- Molecular Formula : C9H16O9

- Molecular Weight : 268.22 g/mol

- CAS Number : 22594-61-2

Biological Significance

Sialosonic acid is a key component in the structure of glycoproteins and glycolipids. Its biological activities are primarily attributed to its role in cell signaling and immune response modulation. The presence of multiple hydroxyl groups enhances its interaction with various biological molecules.

- Cell Adhesion and Signaling : Sialosonic acid contributes to cell-cell interactions and adhesion processes. It is involved in the regulation of sialylation on glycoproteins which affects cellular signaling pathways.

- Immune Modulation : This compound has been shown to influence immune responses by modulating the activity of sialic acid-binding immunoglobulin-type lectins (siglecs), which play a role in immune cell signaling.

- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens due to its structural characteristics that may interfere with bacterial adhesion.

Table 1: Summary of Biological Activities

Case Study 1: Immune Modulation

A study published in Journal of Immunology demonstrated that sialosonic acid could downregulate pro-inflammatory cytokines in macrophages when exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Antimicrobial Effects

Research conducted by Smith et al. (2023) explored the antimicrobial effects of sialosonic acid derivatives against Escherichia coli. The study found that these compounds significantly reduced bacterial adhesion to epithelial cells by 70%, indicating a promising avenue for developing new antimicrobial agents.

科学研究应用

Biochemical Applications

1.1 Glycobiology

Sialosonic acid plays a crucial role in cell-cell interactions and signaling processes. It is involved in the modulation of immune responses and has been studied for its potential in therapeutic applications related to autoimmune diseases and cancer. The presence of sialic acids on glycoproteins and glycolipids is known to influence cellular recognition and communication .

1.2 Antiviral Activity

Research indicates that sialosonic acid exhibits antiviral properties by interfering with viral entry into host cells. It has shown effectiveness against various viruses by mimicking host cell receptors that viruses target for entry. This property makes it a candidate for developing antiviral therapies .

Pharmaceutical Applications

2.1 Drug Development

The unique structure of sialosonic acid allows it to be utilized in drug design and formulation. Its ability to enhance the stability and bioavailability of therapeutic agents has been explored in the development of novel drug delivery systems. For instance, conjugating sialosonic acid with drugs can improve their pharmacokinetics and target specificity .

2.2 Vaccine Development

Sialosonic acid is also being investigated for its role in vaccine formulations. Its immunogenic properties can be harnessed to create more effective vaccines by enhancing the immune response against specific pathogens .

Food Science Applications

3.1 Nutritional Benefits

In food science, sialosonic acid is recognized for its potential health benefits when included in dietary products. It is believed to support gut health by promoting beneficial gut microbiota and enhancing intestinal barrier function .

3.2 Functional Foods

The incorporation of sialosonic acid into functional foods has been studied for its prebiotic effects, which may contribute to improved digestion and overall health . Products enriched with this compound could appeal to health-conscious consumers looking for functional dietary options.

Case Studies

相似化合物的比较

Comparison with Similar Compounds

The following table and discussion highlight structural, functional, and biological distinctions between the target compound and related analogs:

Table 1: Structural and Functional Comparison

Key Comparisons:

Functional Group Variation :

- KDN vs. Neu5Ac9P: KDN lacks the N-acetyl and phosphate groups present in Neu5Ac9P, which are critical for its role in cellular signaling and glycosylation .

- KDN vs. SI-613: SI-613 contains an acetamido group at position 5 and a pentahydroxy configuration, enhancing its stability in pharmaceutical formulations .

Stereochemical Differences :

- The stereochemistry at positions 7 and 8 distinguishes KDN (7R,8R) from SI-613 (7S,8R). This difference impacts hydrogen-bonding patterns and solubility .

Biological Roles :

- KDN is implicated in microbial defense mechanisms and host-pathogen interactions due to its sialic acid-like structure .

- SI-613 (Aceneuramic Acid) is used clinically for its anti-inflammatory properties, leveraging its hydroxyl-rich structure to modulate oxidative stress .

Synthetic Accessibility :

- KDN is biosynthesized via enzymatic pathways in fungi, while SI-613 and Neu5Ac9P require multi-step chemical synthesis involving protective group strategies .

Physical Properties: The hexahydroxy configuration of KDN confers high hydrophilicity compared to 9-oxononanoic acid, which lacks hydroxyl groups and is more lipophilic .

准备方法

Linear Synthesis from Carbohydrate Precursors

The most common approach involves derivatizing monosaccharides such as D-mannose or D-glucose. A representative pathway includes:

-

Protection of hydroxyl groups : Selective acetylation or benzylation at C4, C5, C6, C7, and C8 positions using acetic anhydride or benzyl bromide under basic conditions.

-

Chain elongation : Wittig or aldol reactions to extend the carbon skeleton. For example, a ketone intermediate at C2 is generated via oxidation of a protected hemiacetal.

-

Deprotection and final oxidation : Sequential removal of protecting groups via hydrogenolysis or acid hydrolysis, followed by oxidation of the C2 alcohol to a ketone using Jones reagent.

Key challenges include avoiding β-elimination of hydroxyl groups and epimerization at stereocenters. A study achieving 34% overall yield highlighted the critical role of low-temperature (-20°C) conditions during oxidation steps to preserve stereointegrity.

Fragment Coupling Approaches

This method assembles smaller synthons to construct the carbon backbone:

-

C1–C4 fragment : Derived from diethyl L-tartrate, providing the C4–C5 stereochemistry.

-

C5–C9 fragment : Synthesized from D-erythrose via sequential aldol additions.

Coupling these fragments using Mitsunobu or Stille reactions achieves the full skeleton but requires meticulous protection schemes. For instance, tert-butyldimethylsilyl (TBS) groups at C6 and C7 prevent undesired side reactions during coupling.

Enzymatic and Chemoenzymatic Methods

Sialyltransferase-Mediated Synthesis

KDN can be biosynthesized using recombinant sialyltransferases:

-

Enzyme preparation : KDN synthase (KDN-ST) isolated from Arabidopsis thaliana or bacterial sources.

-

Substrate specificity : The enzyme transfers KDN from cytidine monophosphate-KDN (CMP-KDN) to acceptor oligosaccharides.

A comparative study demonstrated 68% conversion efficiency using CMP-KDN at 37°C in phosphate buffer (pH 7.4).

Whole-Cell Biocatalysis

Engineered E. coli strains expressing KDN synthase and CMP-KDN synthetase enable one-pot synthesis:

-

Substrates : N-Acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP).

-

Yield optimization : Fed-batch fermentation increased titers to 12.8 g/L by maintaining dissolved oxygen at 30% saturation.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | -20°C to 0°C | Prevents epimerization |

| Solvent polarity | Tetrahydrofuran (THF) | Enhances coupling efficiency |

| pH | 6.8–7.5 | Critical for enzymatic steps |

Lower temperatures (-20°C) during ketone formation reduce racemization, while THF improves solubility of protected intermediates.

Catalytic Systems

-

Homogeneous catalysis : Pd/C (5% w/w) for hydrogenolysis of benzyl groups (98% deprotection efficiency).

-

Asymmetric catalysis : Sharpless dihydroxylation with AD-mix-β achieves >90% enantiomeric excess (ee) at C8.

Purification and Characterization

Chromatographic Techniques

-

Ion-exchange chromatography : Dowex 50WX8 resin eluted with 0.1 M NH4HCO3 removes inorganic salts.

-

Size-exclusion chromatography : Sephadex G-25 resolves KDN from oligosaccharide byproducts.

Spectroscopic Validation

-

NMR analysis :

-

: δ 3.85–4.15 ppm (m, H4–H8), δ 2.72 ppm (s, H2 ketone).

-

: 209.5 ppm (C2 ketone), 60–75 ppm (C4–C9 hydroxyl-bearing carbons).

-

-

X-ray crystallography : Confirms absolute configuration via anomalous dispersion (R-factor < 0.05).

Industrial-Scale Production Challenges

Cost-Benefit Analysis

| Method | Cost per kg (USD) | Purity (%) | Scalability |

|---|---|---|---|

| Chemical synthesis | 12,500 | 98.5 | Moderate |

| Chemoenzymatic | 8,200 | 99.2 | High |

Enzymatic routes dominate commercial production due to lower catalyst costs and higher stereoselectivity.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable precise control over residence time (2–5 min) and temperature gradients, improving yield to 41% for the oxidation step.

Machine Learning-Guided Optimization

Neural networks trained on 1,200 reaction datasets predict optimal protecting groups with 89% accuracy, reducing trial-and-error experimentation.

常见问题

Q. What are the key challenges in synthesizing (4S,5R,6R,7R,8R)-4,5,6,7,8,9-hexahydroxy-2-oxononanoic acid, and how are stereochemical outcomes controlled?

Synthesis challenges include managing the reactivity of six hydroxyl groups and stabilizing the ketone moiety. Stereochemical control is achieved via selective protection/deprotection strategies (e.g., using tert-butyldimethylsilyl or acetyl groups) and chiral auxiliaries. Enzymatic methods, such as glycosyltransferases or epimerases, can also enforce stereoselectivity in hydroxyl-rich intermediates . Post-synthesis, purification via reverse-phase HPLC or ion-exchange chromatography ensures removal of diastereomeric byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- NMR : High-field 1H and 13C NMR with 2D techniques (COSY, HSQC, HMBC) resolve overlapping hydroxyl signals and assign stereocenters. Deuteration or temperature-variable NMR reduces signal broadening from hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C11H19NO9, MW 309.27) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis definitively assigns absolute configuration but requires stable crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by the compound’s multiple hydroxyl groups?

Conflicting NMR signals arise from dynamic hydrogen bonding and conformational exchange. Strategies include:

- Deuterium Exchange : Replacing exchangeable protons (OH) with deuterium in D2O reduces signal overlap.

- 2D TOCSY/ROESY : Identifies scalar coupling networks and spatial proximities between hydroxyls and adjacent protons.

- Low-Temperature NMR : Slows molecular motion, sharpening broadened signals .

- Paramagnetic Relaxation Agents : Additives like Cr(III) acetylacetonate differentiate proximal vs. distal hydroxyls .

Q. What computational methods validate the absolute configuration of this compound?

Experimental electronic circular dichroism (ECD) data is compared with time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set). Matching the computed ECD spectrum of the proposed stereoisomer to experimental data confirms configuration, as demonstrated for structurally related polyols .

Q. How does this compound participate in glycobiology, and what experimental models study its enzymatic interactions?

As a sialic acid derivative, it may act as a substrate or inhibitor in glycosylation pathways. Methods include:

- Enzyme Kinetics : Monitor activity of sialyltransferases using radiolabeled UDP-sialic acid analogs or fluorescent tags.

- Inhibitor Assays : Competitive inhibition studies with deoxynojirimycin derivatives or casuarine analogs .

- Cell-Based Models : Knockout/knockdown of sialic acid biosynthetic enzymes (e.g., GNE) in HEK293 or CHO cells to study functional consequences .

Methodological Considerations

Q. What precautions are necessary for handling hydroxyl-rich compounds like this in experimental settings?

- Stability : Store at –80°C under inert gas (argon) to prevent oxidation of hydroxyl/keto groups.

- Reaction Solvents : Use anhydrous DMF or DMSO to avoid unintended hydrolysis.

- Analytical Artifacts : Prevent hemiacetal/ketal formation during MS or NMR by acidifying samples (pH 2–3) .

Q. How can isotopic labeling (e.g., 13C, 2H) enhance mechanistic studies of this compound’s metabolic pathways?

- 13C-Labeling : Tracks carbon flux in glycan biosynthesis via LC-MS/MS.

- Deuterated Derivatives : Enables kinetic isotope effect (KIE) studies to elucidate rate-limiting steps in enzymatic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。